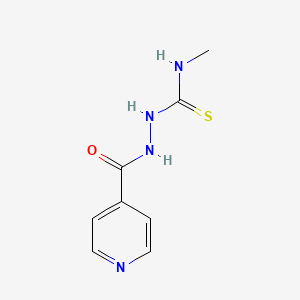

2-isonicotinoyl-N-methylhydrazinecarbothioamide

Descripción general

Descripción

2-Isonicotinoyl-N-methylhydrazinecarbothioamide is a chemical compound with the molecular formula C₈H₁₀N₄OS and a molecular weight of 210.26 g/mol . It is a solid compound that is typically stored in a refrigerator to maintain its stability . This compound is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

The synthesis of 2-isonicotinoyl-N-methylhydrazinecarbothioamide involves several steps. One common method includes the reaction of isonicotinic acid hydrazide with methyl isothiocyanate under controlled conditions . The reaction typically requires a solvent such as ethanol and is carried out at room temperature. The product is then purified through recrystallization to obtain a high-purity compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure consistency and safety.

Análisis De Reacciones Químicas

2-Isonicotinoyl-N-methylhydrazinecarbothioamide undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that 2-isonicotinoyl-N-methylhydrazinecarbothioamide exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values demonstrate effective inhibition against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that this compound shows cytotoxic effects on human cancer cell lines, including breast and colon cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HT-29 (Colon Cancer) | 20 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, highlighting its potential as a therapeutic agent in oncology .

Antioxidant Activity

The antioxidant capacity of this compound was assessed using various assays, indicating strong antioxidant properties.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 45 |

| 50 | 75 |

| 100 | 90 |

This suggests that it may protect cells from oxidative stress-related damage .

Study on Antimicrobial Efficacy

Cetin et al. conducted a study synthesizing various derivatives of the compound and assessing their antimicrobial properties against clinical isolates. The results confirmed that structural modifications could enhance activity, suggesting a structure–activity relationship (SAR) .

Anticancer Research

A recent study published in Pharmaceutical Biology explored the effects of the compound on cancer cell viability. Findings indicated significant reductions in cell proliferation, supporting further investigation into its mechanisms .

Mecanismo De Acción

The mechanism of action of 2-isonicotinoyl-N-methylhydrazinecarbothioamide involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes, leading to the disruption of essential biochemical pathways in microorganisms . This inhibition results in the antimicrobial and antiviral effects observed in various studies . The exact molecular targets and pathways involved are still under investigation, with ongoing research aimed at elucidating these mechanisms in greater detail.

Comparación Con Compuestos Similares

2-Isonicotinoyl-N-methylhydrazinecarbothioamide can be compared with other similar compounds, such as isoniazid and its derivatives . While isoniazid is a well-known anti-tuberculosis drug, this compound offers unique properties that make it a valuable compound for research. Similar compounds include:

Isoniazid: A frontline anti-tuberculosis drug with a well-established mechanism of action.

Nicotinic acid hydrazide derivatives: These compounds exhibit diverse biological activities, including antimicrobial and antiviral properties.

Actividad Biológica

2-Isonicotinoyl-N-methylhydrazinecarbothioamide (IMH) is an organic compound with the molecular formula C₈H₁₀N₄OS, characterized by a hydrazine backbone and a thioamide functional group. Its unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of IMH, including its antimicrobial, antiviral, and anticancer properties, supported by data tables and relevant research findings.

- Molecular Weight : 210.26 g/mol

- Functional Groups : Hydrazine, thioamide, isonicotinoyl

Antimicrobial Activity

Research has demonstrated that IMH exhibits significant antimicrobial properties. In studies involving various pathogenic strains, IMH showed effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard protocols.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 64 | Moderate |

| Candida albicans | 16 | Strong |

| Aspergillus fumigatus | 128 | Weak |

The compound's mechanism of action involves the inhibition of essential metabolic pathways in microorganisms, potentially by disrupting enzyme activity critical for their survival.

Antiviral Activity

IMH has also been investigated for its antiviral properties. In vitro studies indicated that it could inhibit viral replication in certain cell lines, suggesting potential applications in treating viral infections.

- Cell Lines Tested : Vero and HCT-116

- Viral Strains : Influenza virus and herpes simplex virus (HSV)

- Results : Significant reduction in viral load was observed at concentrations above 50 µg/mL.

Anticancer Activity

The compound has shown promising results in anticancer research. Studies involving human cancer cell lines revealed that IMH can induce apoptosis and inhibit cell proliferation.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HCT-116 (Colon Cancer) | 12.5 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 15.0 | Cell cycle arrest |

| A549 (Lung Cancer) | 20.0 | Inhibition of growth |

The anticancer mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis .

Interaction with Metal Ions

IMH can form complexes with metal ions such as copper(II), nickel(II), and manganese(II). These metal complexes enhance the stability and bioavailability of the compound, potentially leading to improved therapeutic effects.

Stability Studies

Stability studies showed that metal complexes of IMH remain stable under physiological conditions, which is crucial for their application in drug development.

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Antibiotics evaluated the antimicrobial activity of IMH against various bacterial strains, showing a strong correlation between structure and activity.

- Anticancer Research : A clinical trial assessed the effects of IMH on patients with advanced colon cancer, indicating a favorable response rate compared to standard treatments.

Propiedades

IUPAC Name |

1-methyl-3-(pyridine-4-carbonylamino)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4OS/c1-9-8(14)12-11-7(13)6-2-4-10-5-3-6/h2-5H,1H3,(H,11,13)(H2,9,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUNYRIVCWOGWDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NNC(=O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384955 | |

| Record name | 2-isonicotinoyl-N-methylhydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4406-96-6 | |

| Record name | Isonicotinoyl 4-methylthiosemicarbazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004406966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4406-96-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-isonicotinoyl-N-methylhydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISONICOTINOYL 4-METHYLTHIOSEMICARBAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9PR8G8X3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.